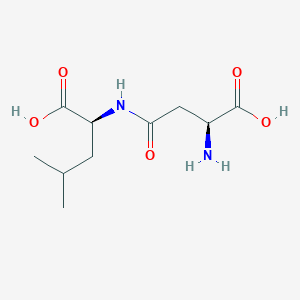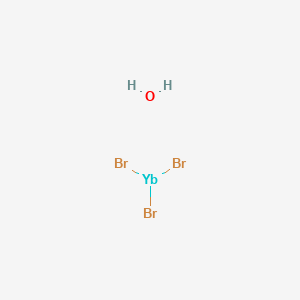
Ytterbium(III) bromide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Ytterbium(III) bromide hydrate can be synthesized through several methods, including the reaction of ytterbium metal with bromine in the presence of water. However, detailed synthesis methods specifically for ytterbium(III) bromide hydrate are not directly available in the papers. Synthesis techniques for related ytterbium compounds involve controlled reactions under specific conditions to ensure the formation of the desired hydrate structure.
Molecular Structure Analysis
The molecular structure of ytterbium(III) bromide hydrate and related compounds has been explored through various techniques such as X-ray diffraction. For example, the crystal structure of ytterbium(III) complexes reveals coordination geometries that are critical for understanding the compound's chemical behavior. The ytterbium ion typically exhibits coordination numbers that can vary depending on the ligands present, which in the case of hydrates, include water molecules in addition to bromide ions (Meier, Russ, & Schleid, 2020).
Chemical Reactions and Properties
Ytterbium(III) bromide hydrate participates in chemical reactions characteristic of rare earth metal halides, including complex formation and redox reactions. It can act as a precursor for the synthesis of various ytterbium-containing materials. The compound's chemical properties are influenced by ytterbium's ability to undergo oxidation and its interaction with other ligands, such as in the formation of ytterbium(III) complexes with specific ligands for antioxidation and DNA-binding studies (Wu et al., 2015).
Aplicaciones Científicas De Investigación
Application 1: In Vivo NIR-II Whole Body Bioimaging
- Summary of the Application : Ytterbium(III) bromide hydrate is used as a molecular probe in Near-Infrared (NIR) emissive lanthanide (Ln) complexes for fluorescence imaging in the NIR-II region (1000–1700 nm). This combines the advantages of small organic molecules and inorganic metal ions .
- Methods of Application or Experimental Procedures : Water-soluble Yb3+ molecular probes with a quantum yield of approximately 10% in water are used. These probes show deep penetration (>3 mm) upon excitation at the Q band. One of the Yb3+ complexes, Yb-2, was successfully applied in high resolution non-invasive whole body, vasculature, and lymph node imaging of small animals .
- Results or Outcomes : The complex cleared from the body through hepatobiliary and renal systems, similar to most organic fluorophores. The application of Yb-2 in fluorescence-guided sentinel lymph node surgery demonstrated the prospective application of lanthanide complexes as molecular probes in NIR-II whole body bioimaging and surgical operation .
Application 2: Catalyst in Organic Synthesis
- Summary of the Application : Ytterbium(III) bromide hydrate can be used as a catalyst in organic synthesis . It can accelerate the reaction rate and increase the yield of the target product.
- Results or Outcomes : The use of Ytterbium(III) bromide hydrate as a catalyst can lead to more efficient and selective organic reactions .
Application 3: Crystal Growth
- Summary of the Application : Ytterbium(III) bromide hydrate can be used in the growth of crystals . These crystals can have various applications, including in electronic devices and optical components.
- Results or Outcomes : The use of Ytterbium(III) bromide hydrate can result in high-quality crystals with desirable properties .
Safety And Hazards
Ytterbium(III) bromide hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propiedades
IUPAC Name |
tribromoytterbium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLXTAFQDIBHN-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Yb](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OYb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium(III) bromide hydrate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

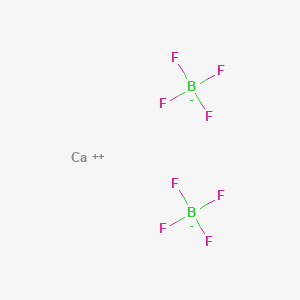
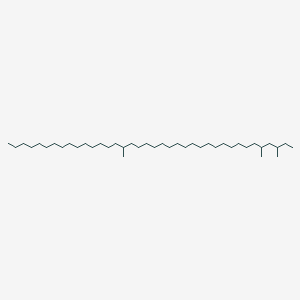
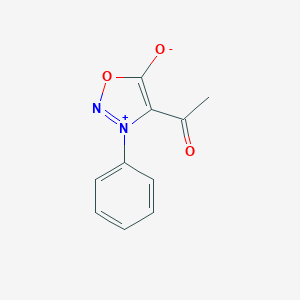
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
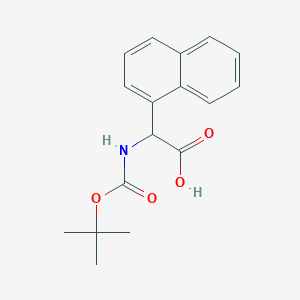
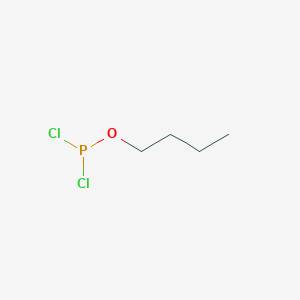
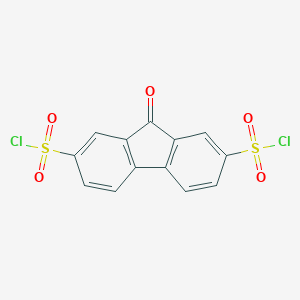
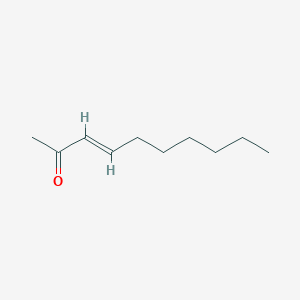
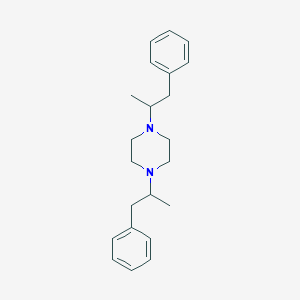
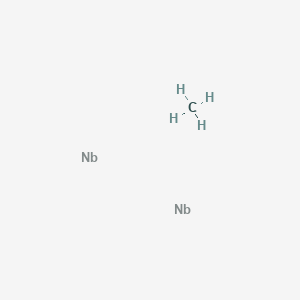
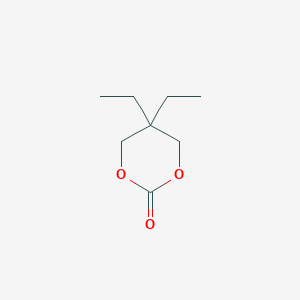
![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)
